molecular formula C18H16N2O2 B11327283 N-(8-ethoxyquinolin-5-yl)benzamide CAS No. 605-90-3

N-(8-ethoxyquinolin-5-yl)benzamide

Cat. No.: B11327283
CAS No.: 605-90-3
M. Wt: 292.3 g/mol
InChI Key: INTZVPKROJBQQJ-UHFFFAOYSA-N
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Description

N-(8-ethoxyquinolin-5-yl)benzamide: is an organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline ring substituted with an ethoxy group at the 8th position and a benzamide moiety at the 5th position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(8-ethoxyquinolin-5-yl)benzamide typically involves the following steps:

    Formation of 8-ethoxyquinoline: This can be achieved by the ethylation of quinoline using ethyl bromide in the presence of a base such as potassium carbonate.

    Amidation Reaction: The 8-ethoxyquinoline is then reacted with benzoyl chloride in the presence of a base like pyridine to form this compound.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale synthesis using the aforementioned synthetic routes, optimized for yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(8-ethoxyquinolin-5-yl)benzamide can undergo oxidation reactions, particularly at the quinoline ring.

    Reduction: The compound can be reduced under specific conditions to yield various reduced derivatives.

    Substitution: The ethoxy group and the benzamide moiety can participate in substitution reactions, leading to the formation of different substituted products.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products:

    Oxidation Products: Oxidized derivatives of the quinoline ring.

    Reduction Products: Reduced forms of the quinoline ring or the benzamide moiety.

    Substitution Products: Substituted quinoline or benzamide derivatives.

Scientific Research Applications

Chemistry: N-(8-ethoxyquinolin-5-yl)benzamide is used as a ligand in coordination chemistry and as a building block in organic synthesis.

Medicine: Quinoline derivatives, including this compound, are studied for their potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: The compound can be used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-(8-ethoxyquinolin-5-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline ring can intercalate with DNA, while the benzamide moiety can form hydrogen bonds with biological macromolecules, leading to various biological effects.

Comparison with Similar Compounds

    N-(quinolin-8-yl)benzamide: Lacks the ethoxy group at the 8th position.

    N-(8-methoxyquinolin-5-yl)benzamide: Features a methoxy group instead of an ethoxy group.

    N-(8-ethoxyquinolin-5-yl)acetamide: Has an acetamide moiety instead of a benzamide moiety.

Uniqueness: N-(8-ethoxyquinolin-5-yl)benzamide is unique due to the presence of both the ethoxy group and the benzamide moiety, which confer distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

605-90-3

Molecular Formula

C18H16N2O2

Molecular Weight

292.3 g/mol

IUPAC Name

N-(8-ethoxyquinolin-5-yl)benzamide

InChI

InChI=1S/C18H16N2O2/c1-2-22-16-11-10-15(14-9-6-12-19-17(14)16)20-18(21)13-7-4-3-5-8-13/h3-12H,2H2,1H3,(H,20,21)

InChI Key

INTZVPKROJBQQJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C2C(=C(C=C1)NC(=O)C3=CC=CC=C3)C=CC=N2

Origin of Product

United States

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